Ethaverine

Beschreibung

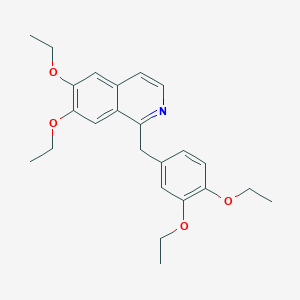

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

985-13-7 (hydrochloride) | |

| Record name | Ethaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023009 | |

| Record name | Ethaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-47-5 | |

| Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine is a synthetic derivative of papaverine, an alkaloid originally isolated from the opium poppy.[1][2] It is recognized for its potent antispasmodic properties, acting as a direct relaxant of smooth muscle.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ethaverine's effects on smooth muscle cells, its primary applications in alleviating vasospasms and visceral spasms, and detailed protocols for its experimental evaluation.[1][2] Ethaverine's therapeutic action is primarily attributed to a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-gated calcium channels.[4][5]

Core Mechanisms of Action

Ethaverine induces smooth muscle relaxation through two principal, independent signaling pathways.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of Ethaverine's action is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of the cyclic nucleotides cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical second messengers in regulating smooth muscle tone.[1][6]

By inhibiting PDE, particularly the PDE4 isoform, Ethaverine leads to an accumulation of intracellular cAMP and cGMP.[1][5]

-

Elevated cAMP activates Protein Kinase A (PKA).

-

Elevated cGMP activates Protein Kinase G (PKG).

Both PKA and PKG phosphorylate several downstream targets, which collectively lead to smooth muscle relaxation by:

-

Decreasing intracellular calcium concentrations through the promotion of Ca2+ sequestration into the sarcoplasmic reticulum and extrusion from the cell.[1]

-

Inhibiting Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[1][6]

-

Activating Myosin Light Chain Phosphatase (MLCP), which dephosphorylates myosin, leading to relaxation.[7]

The net effect is a potent relaxation of smooth muscle, which underlies Ethaverine's vasodilatory and antispasmodic effects.[1]

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, Ethaverine also functions as a direct blocker of L-type voltage-gated calcium channels.[5][8] The influx of extracellular calcium through these channels is a critical trigger for the initiation of smooth muscle contraction.[5]

By physically obstructing these channels, Ethaverine reduces the influx of Ca2+ into the smooth muscle cell, thereby lowering the intracellular calcium concentration.[8] This directly prevents the activation of calmodulin and, subsequently, MLCK, leading to vasorelaxation.[7][8] Studies have shown that Ethaverine can inhibit the binding of various dihydropyridine (B1217469) and non-dihydropyridine calcium channel blockers, suggesting it may bind to the verapamil (B1683045) binding sites on the L-type calcium channel.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the bioactivity of Ethaverine and its parent compound, Papaverine.

| Compound | Target/Assay | Parameter | Value | Species/Tissue | Reference |

| Ethaverine | L-type Ca²⁺ channel open probability | EC₅₀ | ~1 µM | Porcine cardiac muscle | [8] |

| Ethaverine | [³H]nitrendipine binding | Kᵢ | ~8.5 µM | Porcine cardiac sarcolemma | [8] |

| Ethaverine | [³H]diltiazem binding | Kᵢ | 1-2 µM | Porcine cardiac sarcolemma | [8] |

| Ethaverine | [³H]verapamil binding | Kᵢ | 1-2 µM | Porcine cardiac sarcolemma | [8] |

| Papaverine | Epinephrine-induced aortic relaxation | % Relaxation | ~100% at 0.18 mM | Rat aorta | [9] |

| Papaverine | Cytotoxicity in Smooth Muscle Cells (SMCs) | IC₅₀ | 0.097 mM | Rat | [9] |

| Papaverine | Cytotoxicity in Endothelial Cells (ECs) | IC₅₀ | 0.056 mM | Rat | [9] |

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of Ethaverine against specific PDE isoforms.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Ethaverine (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.

-

Dilute purified, recombinant human PDE enzymes (e.g., PDE4) in the appropriate assay buffer.

-

Prepare a solution of a fluorescently labeled substrate (e.g., fluorescein-cAMP).

-

Prepare a solution of a binding agent that specifically recognizes the hydrolyzed product (5'-AMP).

-

-

Assay Plate Setup:

-

Dispense the Ethaverine dilutions and controls (e.g., vehicle, positive control inhibitor like Rolipram for PDE4) into a 384-well microplate.

-

-

Enzymatic Reaction:

-

Add the diluted PDE enzyme solution to each well (except "no enzyme" controls).

-

Pre-incubate for ~15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorescent substrate solution to all wells.

-

Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding the binding agent solution. This will generate the FP signal.

-

Incubate for ~60 minutes at room temperature.

-

Read the fluorescence polarization on a compatible microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Ethaverine concentration relative to controls.

-

Plot the percent inhibition against the log of the Ethaverine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Intracellular Calcium ([Ca²⁺]ᵢ) Imaging in Smooth Muscle Cells

This protocol describes a method for visualizing changes in intracellular calcium concentration in cultured vascular smooth muscle cells (VSMCs) using a fluorescent Ca²⁺ indicator.

Methodology:

-

Cell Culture:

-

Plate primary VSMCs or a suitable cell line onto glass-bottom dishes and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing a Ca²⁺-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in an appropriate buffer (e.g., HBSS).

-

Wash the cells and incubate them with the loading solution for ~20-30 minutes at room temperature in the dark.

-

Wash the cells twice to remove excess dye and allow for de-esterification for ~5-10 minutes at 37°C.

-

-

Imaging Setup:

-

Mount the dish onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) and a perfusion system.

-

-

Data Acquisition:

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio for a few minutes.

-

Induce contraction by adding a contractile agent (e.g., KCl or phenylephrine) via the perfusion system.

-

After observing a stable increase in the [Ca²⁺]ᵢ, introduce Ethaverine into the perfusion solution at various concentrations.

-

Record the real-time changes in the Fura-2 fluorescence ratio.

-

-

Data Analysis:

-

The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]ᵢ.

-

Quantify the peak [Ca²⁺]ᵢ in response to the contractile agent and the subsequent reduction after the application of Ethaverine.

-

Protocol 3: Isolated Smooth Muscle Tissue Bath Assay

This protocol provides a method for assessing the relaxant effect of Ethaverine on isolated smooth muscle tissue preparations.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize an animal (e.g., rat) and isolate the desired smooth muscle tissue (e.g., thoracic aorta, tracheal ring).

-

Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Cut the tissue into rings or strips of appropriate size.

-

-

Mounting:

-

Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Test:

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

-

Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

Wash the tissue repeatedly until it returns to the baseline resting tension.

-

-

Experimental Procedure:

-

Pre-contract the tissue with a submaximal concentration of a contractile agonist (e.g., phenylephrine (B352888) for aorta, histamine (B1213489) for trachea).

-

Once the contraction reaches a stable plateau, add Ethaverine to the bath in a cumulative, concentration-dependent manner.

-

Record the resulting relaxation response until a maximal effect is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

-

Plot the percentage of relaxation against the log of the Ethaverine concentration to generate a concentration-response curve and calculate the EC₅₀ value.

-

Conclusion

Ethaverine exerts its smooth muscle relaxant effects through a robust, dual mechanism of action involving both the inhibition of phosphodiesterases and the direct blockade of L-type calcium channels. This multifaceted approach ensures a significant reduction in intracellular calcium availability and a decrease in the sensitivity of the contractile apparatus, leading to potent vasodilation and spasmolysis. A thorough understanding of these pathways and the application of the detailed experimental protocols provided herein are essential for researchers and professionals engaged in the development and characterization of smooth muscle relaxants.

References

- 1. What is the mechanism of Ethaverine Hydrochloride? [synapse.patsnap.com]

- 2. Papaverine - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Ethaverine hydrochloride molecular structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride is a synthetic papaverine (B1678415) analog known for its potent smooth muscle relaxant and vasodilatory properties. This document provides an in-depth technical overview of its molecular structure, physicochemical characteristics, pharmacological actions, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Molecular Structure and Properties

Ethaverine hydrochloride is the hydrochloride salt of Ethaverine. Its chemical structure consists of a 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinoline moiety.

Chemical Identifiers

| Property | Value | Citation |

|---|---|---|

| IUPAC Name | 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | [1] |

| CAS Number | 985-13-7 | [1] |

| Chemical Formula | C24H30ClNO4 | [1] |

| Molecular Weight | 431.9 g/mol | [1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl |[1] |

Physicochemical Properties

| Property | Value | Citation |

|---|---|---|

| Melting Point | 186-188 °C (decomposes) | [2] |

| Solubility | Soluble in DMSO. | [3] |

| pKa | Not readily available in the searched literature. |

| Appearance | Solid powder. |[3] |

Pharmacological Properties and Mechanism of Action

Ethaverine hydrochloride exerts its therapeutic effects primarily through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[4] These actions lead to smooth muscle relaxation and vasodilation.

Phosphodiesterase Inhibition

Ethaverine hydrochloride has been identified as a potent inhibitor of phosphodiesterase, with a notable selectivity for the PDE4 and PDE5 isoforms.[4] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling.

By inhibiting PDEs, Ethaverine hydrochloride increases the intracellular concentrations of cAMP and cGMP in vascular smooth muscle cells. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[5][6]

L-Type Calcium Channel Blockade

In addition to its effects on phosphodiesterases, Ethaverine hydrochloride also functions as a blocker of L-type voltage-gated calcium channels. The influx of extracellular calcium through these channels is a critical trigger for smooth muscle contraction. By inhibiting these channels, Ethaverine hydrochloride directly reduces the intracellular calcium concentration, contributing to its vasodilatory effect.

The following diagram illustrates the signaling pathway of Ethaverine hydrochloride's vasodilatory action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a reversed-phase HPLC method for determining the purity of Ethaverine hydrochloride.

1. Materials and Reagents:

-

Ethaverine Hydrochloride Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: Standard system with UV detector

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve the Ethaverine Hydrochloride Reference Standard in the mobile phase to a known concentration.

-

Sample Solution: Prepare the Ethaverine hydrochloride sample in the same manner as the standard solution.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a blank (mobile phase) to ensure no interfering peaks.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components.

In Vitro Vasodilation Assay (Isolated Aortic Ring)

This protocol describes a method to assess the vasodilatory effect of Ethaverine hydrochloride using isolated rat aortic rings, adapted from a similar protocol for papaverine.[7][8]

1. Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.

2. Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

3. Vasodilation Assessment:

-

Induce a stable contraction in the aortic rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

-

Once a plateau is reached, add Ethaverine hydrochloride in a cumulative manner at increasing concentrations.

-

Record the relaxation response as a percentage of the pre-contraction.

Phosphodiesterase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of Ethaverine hydrochloride against PDE isoforms using a fluorescence polarization-based assay.[9]

1. Reagents and Materials:

-

Purified PDE enzyme isoforms

-

Fluorescently labeled substrate (e.g., cAMP or cGMP)

-

Ethaverine hydrochloride

-

Assay buffer

-

384-well microplate

-

Fluorescence polarization plate reader

2. Assay Procedure:

-

Prepare serial dilutions of Ethaverine hydrochloride.

-

Dispense the diluted compound into the microplate wells.

-

Add the PDE enzyme to the wells and pre-incubate.

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate to allow for enzymatic reaction.

-

Stop the reaction and add a binding agent to generate a fluorescence polarization signal.

-

Read the fluorescence polarization and calculate the percent inhibition to determine the IC50 value.

Conclusion

Ethaverine hydrochloride is a multifaceted compound with significant potential in pharmacological research and drug development. Its dual mechanism of action, targeting both phosphodiesterases and L-type calcium channels, provides a robust basis for its vasodilatory and smooth muscle relaxant effects. The experimental protocols detailed in this guide offer standardized methods for the characterization and evaluation of Ethaverine hydrochloride and related compounds. Further investigation into its selectivity for different phosphodiesterase isoforms and its in vivo efficacy will be crucial for its potential therapeutic applications.

References

- 1. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Ethaverine | C24H29NO4 | CID 3280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. benchchem.com [benchchem.com]

Ethaverine: An In-Depth Technical Guide on its In Vitro Activity as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine, a derivative of papaverine (B1678415), is recognized for its smooth muscle relaxant and vasodilatory properties. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), enzymes crucial for regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE activity, Ethaverine leads to an accumulation of these cyclic nucleotides, triggering downstream signaling cascades that result in a variety of physiological responses, including muscle relaxation. This technical guide provides a comprehensive overview of the in vitro activity of Ethaverine as a phosphodiesterase inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation: Ethaverine's Inhibitory Potency

Recent high-throughput screening studies have identified Ethaverine hydrochloride as a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While Ethaverine has been confirmed as a PDE4 inhibitor, its selectivity profile across the broader family of PDE isoenzymes is not yet extensively documented in publicly available literature. As a derivative of the non-selective PDE inhibitor papaverine, it is plausible that Ethaverine may exhibit activity against other PDE isoforms. For comparative context, the inhibitory activities of papaverine against various PDE isoenzymes are also presented.

Table 1: Inhibitory Potency (IC50) of Ethaverine Hydrochloride against PDE4

| Compound | Target PDE Isoform | IC50 (µM) |

| Ethaverine Hydrochloride | PDE4 | 0.41 - 2.46[1][2] |

Table 2: Inhibitory Potency (IC50/Ki) of Papaverine against Various PDE Isoforms (for contextual reference)

| Compound | Target PDE Isoform | IC50/Ki (µM) |

| Papaverine | PDE10A | 0.019 (IC50) |

Note: The IC50 value for Ethaverine hydrochloride is presented as a range as reported in the initial high-throughput screening study. Further studies are needed to establish a precise value and to determine its inhibitory activity against other PDE isoforms.

Signaling Pathways and Mechanism of Action

The inhibitory action of Ethaverine on PDE4 specifically impacts the cAMP signaling pathway. PDE4 is a cAMP-specific phosphodiesterase, and its inhibition by Ethaverine leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other cellular responses.

Experimental Protocols

The determination of the inhibitory potency of a compound like Ethaverine against phosphodiesterases involves in vitro enzymatic assays. A common and robust method is the fluorescence polarization (FP) assay.

In Vitro PDE4 Inhibition Assay using Fluorescence Polarization

Objective: To determine the IC50 value of Ethaverine against a specific PDE4 isoform.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled cAMP molecule upon its hydrolysis by PDE4. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP to AMP, a specific binding agent in the assay mixture captures the resulting monophosphate, forming a larger complex. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor of PDE4 will prevent this hydrolysis, thus keeping the fluorescence polarization low.

Materials:

-

Purified, recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Ethaverine hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

-

Binding agent (specific for the fluorescently labeled AMP)

-

Microplate reader with fluorescence polarization capabilities

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ethaverine hydrochloride in the assay buffer. A typical concentration range for testing would span from nanomolar to micromolar concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

-

Assay Buffer

-

Ethaverine hydrochloride solution at various concentrations (or vehicle control)

-

Fluorescently labeled cAMP substrate

-

-

Enzyme Addition: Initiate the enzymatic reaction by adding the purified PDE4 enzyme to each well. The final reaction volume is typically kept small (e.g., 20 µL).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction by adding the binding agent to each well. The binding agent will bind to the fluorescently labeled AMP produced.

-

Signal Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.

Data Analysis:

-

The fluorescence polarization values are measured in millipolarization units (mP).

-

The percentage of inhibition for each concentration of Ethaverine is calculated relative to the controls (no enzyme and no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Ethaverine concentration and fitting the data to a four-parameter logistic curve.

Conclusion

Ethaverine has been identified as a potent in vitro inhibitor of phosphodiesterase 4. Its mechanism of action through the inhibition of cAMP hydrolysis provides a clear rationale for its observed physiological effects, such as smooth muscle relaxation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development who are interested in further characterizing the therapeutic potential of Ethaverine and other PDE inhibitors. Future research should focus on determining the precise IC50 value of Ethaverine for PDE4 and elucidating its selectivity profile across the full range of PDE isoenzymes to better understand its therapeutic window and potential side effects.

References

Ethaverine as a Calcium Channel Blocker in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethaverine, a papaverine (B1678415) derivative, has demonstrated significant activity as a calcium channel blocker in cardiac tissue. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key experimental findings. The document outlines detailed experimental protocols for assessing Ethaverine's effects and presents its signaling pathways and workflows through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

Ethaverine's primary mechanism of action in cardiac tissue is the inhibition of L-type calcium channels.[1] This action is believed to be mediated through its binding to the verapamil (B1683045) binding sites on these channels.[1] By blocking these channels, Ethaverine reduces the influx of calcium into cardiac myocytes, leading to a decrease in the open probability of the channel.[1] This reduction in intracellular calcium availability subsequently modulates cardiac function.

Signaling Pathway of Ethaverine on L-type Calcium Channels

The following diagram illustrates the proposed signaling pathway for Ethaverine's action on cardiac L-type calcium channels.

Quantitative Data

The following tables summarize the key quantitative data regarding Ethaverine's interaction with cardiac L-type calcium channels.

Table 1: Inhibitory Potency of Ethaverine on Cardiac L-type Calcium Channels

| Parameter | Value | Tissue Source | Experimental Model | Reference |

| EC50 | ~1 µM | Porcine Cardiac Muscle | Single L-type Ca2+ channels in planar lipid bilayers | [1] |

| Description | Concentration for 50% reduction in channel open probability. |

Table 2: Ethaverine Binding Affinity to L-type Calcium Channel Associated Sites

| Radioligand | Ki (Inhibition Constant) | Tissue Source | Experimental Model | Reference |

| [3H]verapamil | 1-2 µM | Porcine Cardiac Sarcolemma | Radioligand Binding Assay | [1] |

| [3H]diltiazem | 1-2 µM | Porcine Cardiac Sarcolemma | Radioligand Binding Assay | [1] |

| [3H]nitrendipine | ~8.5 µM | Porcine Cardiac Sarcolemma | Radioligand Binding Assay | [1] |

Table 3: Electrophysiological and In-Vivo Effects of Ethaverine

| Parameter | Effect | Species | Experimental Model | Reference |

| Unitary Current Amplitude | ~20% reduction | Porcine | Single L-type Ca2+ channels in planar lipid bilayers | [1] |

| Atrioventricular Conduction | Inhibition | Anesthetized Dog | In-vivo electrophysiology | |

| Heart Rate | Inhibition | Anesthetized Dog | In-vivo electrophysiology |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and tailored to the investigation of Ethaverine's effects on cardiac tissue.

Single L-type Calcium Channel Recording in Planar Lipid Bilayer

This protocol is adapted from the methodology used to study the effects of Ethaverine on single cardiac L-type calcium channels.[1]

Objective: To measure the open probability and unitary current of single L-type calcium channels in the presence of Ethaverine.

Materials:

-

Porcine cardiac sarcolemmal vesicles

-

Planar lipid bilayer apparatus

-

Phosphatidylethanolamine and phosphatidylserine (B164497) in n-decane

-

Recording solution (e.g., 100 mM BaCl2, 10 mM HEPES, pH 7.4)

-

Ethaverine stock solution

-

Dihydropyridine (B1217469) agonist (e.g., (+)-202-791)

-

Activated alpha subunit of the stimulatory GTP-binding protein, Gs

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers of the apparatus.

-

Vesicle Fusion: Sarcolemmal vesicles are added to one chamber (cis side) to allow for fusion and incorporation of calcium channels into the bilayer.

-

Channel Activation: Channel activity is enhanced by the addition of a dihydropyridine agonist and the activated Gs alpha subunit to the cis chamber.

-

Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV and stepped to a test potential of 0 mV to activate the L-type calcium channels.

-

Baseline Recording: Unitary channel currents are recorded in the absence of Ethaverine.

-

Ethaverine Application: Ethaverine is added to either the cis or trans chamber at various concentrations (0.3-30 µM).

-

Data Acquisition: Single-channel currents are recorded at each Ethaverine concentration.

-

Data Analysis: The open probability and unitary current amplitude are calculated from the recorded data.

Workflow Diagram:

Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of Ethaverine for various radioligands that bind to L-type calcium channels and associated sites.[1]

Objective: To quantify the binding affinity of Ethaverine to the verapamil, diltiazem, and dihydropyridine binding sites on cardiac sarcolemma.

Materials:

-

Porcine cardiac sarcolemma membrane preparation

-

Radioligands: [3H]verapamil, [3H]diltiazem, [3H]nitrendipine

-

Ethaverine stock solution

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Incubation: Cardiac sarcolemma membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Ethaverine.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Ethaverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow Diagram:

References

The Pharmacokinetics and Metabolism of Ethaverine in Animal Models: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed pharmacokinetic and metabolism data specifically for ethaverine in animal models. While its pharmacological effects as a smooth muscle relaxant have been noted, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile remain largely unpublished.[1]

Therefore, this technical guide will utilize data from its close structural analog, papaverine (B1678415), to provide an illustrative overview of the expected pharmacokinetic and metabolic characteristics. It is crucial to underscore that while papaverine serves as a relevant surrogate for understanding potential metabolic pathways and pharmacokinetic behavior, these data should not be directly extrapolated to ethaverine without further dedicated research. This guide is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and provide a framework for future studies.

Quantitative Pharmacokinetic Data (Papaverine as a Surrogate)

The following tables summarize key pharmacokinetic parameters of papaverine from various animal studies. These values offer a comparative look at how the drug is processed across different species and routes of administration.

Table 1: Plasma Half-Life of Papaverine in Various Animal Models Following Intravenous Administration

| Animal Model | Elimination Half-life (t½) | Reference |

| Rabbit | ~12 minutes | [2] |

| Rat | ~15 minutes | [2] |

| Guinea Pig | ~22 minutes | [2] |

| Cat | ~60 minutes | [2] |

| Dog | ~60 minutes | [2] |

Table 2: Bioavailability of Papaverine Hydrochloride in Beagle Dogs Following Various Routes of Administration

| Route of Administration | Absolute Bioavailability (%) | Reference |

| Peroral (P.O.) | 57.2% | [3] |

| Rectal | 25.2% | [3] |

| Vaginal | 53.2% | [3] |

| Topical | 3.2% | [3] |

| Buccal | 7.5% | [3] |

| Intracorporeal Injection | 102.4% | [4] |

| Topical Gel on Penis | 9.1% - 12.4% | [4] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for papaverine, which can be adapted for future ethaverine studies.

Animal Models and Dosing

-

Species: Male and female beagle dogs, male Sprague-Dawley rats, guinea pigs, rabbits, and cats have been used in papaverine studies.[2][3]

-

Housing and Acclimatization: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. An adequate acclimatization period is necessary before the commencement of the study.

-

Dosing:

-

Intravenous (IV): A specific dose (e.g., mg/kg) of the drug is administered as a bolus injection into a suitable vein, such as the jugular or cephalic vein in dogs.[3][4][5]

-

Oral (P.O.): The drug is administered via oral gavage or in a capsule formulation.[3]

-

Other Routes: Administration protocols for rectal, vaginal, topical, and buccal routes should be clearly defined, including the formulation used (e.g., gel, suppository).[3][4]

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. For instance, samples might be collected at 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or lower, until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantification of papaverine in plasma samples.[3][4] For ethaverine, a similar reversed-phase HPLC method with UV detection has been described for human plasma analysis.[6] Modern methods would likely employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

-

Sample Preparation: A liquid-liquid extraction or protein precipitation step is typically required to isolate the analyte from the plasma matrix before injection into the HPLC or LC-MS/MS system.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to established regulatory guidelines.

Metabolism of Papaverine (as a Surrogate for Ethaverine)

Studies on papaverine indicate that it is extensively metabolized. The primary metabolic pathways involve:

-

O-demethylation: The removal of methyl groups from the methoxy (B1213986) moieties on the isoquinoline (B145761) ring structure.

-

Conjugation: The resulting phenolic metabolites are then conjugated with glucuronic acid or sulfuric acid.[2]

The metabolites are primarily excreted in the bile, with urinary excretion being a significant route in rabbits and guinea pigs.[2] It is plausible that ethaverine, with its ethoxy groups, undergoes a similar metabolic fate involving O-deethylation followed by conjugation.

Visualizations

Experimental Workflow for a Typical Animal Pharmacokinetic Study

Caption: Workflow for an animal pharmacokinetic study.

Postulated Metabolic Pathway for Ethaverine (Based on Papaverine Metabolism)

Caption: Postulated metabolic pathway for ethaverine.

Conclusion and Future Directions

The current body of scientific literature lacks specific, quantitative pharmacokinetic and metabolism data for ethaverine in preclinical animal models. While data from the structural analog papaverine provide a useful starting point for hypothesis generation, they are not a substitute for dedicated studies on ethaverine.

To adequately characterize the ADME profile of ethaverine, future research should focus on:

-

Pharmacokinetic Profiling: Conducting single- and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rat, dog) to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

-

Metabolite Identification: Utilizing in vivo and in vitro (e.g., liver microsomes, hepatocytes) systems to identify the major metabolic pathways and metabolites of ethaverine.

-

Bioanalytical Method Development: Developing and validating robust bioanalytical methods, such as LC-MS/MS, for the sensitive and specific quantification of ethaverine and its primary metabolites in biological matrices.

A thorough understanding of the pharmacokinetics and metabolism of ethaverine is imperative for its continued development and for ensuring its safe and effective use. The framework and methodologies outlined in this guide, based on data from a closely related compound, offer a roadmap for these essential future investigations.

References

- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of papaverine. II. Species differences [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of papaverine HCl following intravenous, peroral, rectal, vaginal, topical and buccal administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of papaverine HCl after intravenous, intracorporeal and penis topical administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The pharmacokinetics of papaverine and its bioavailability from a sustained-action preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the antispasmodic agent ethaverine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaverine Hydrochloride: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethaverine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support experimental design and execution.

Core Topic: Solubility Profile of Ethaverine Hydrochloride

Ethaverine hydrochloride, a synthetic derivative of papaverine, is recognized for its potent smooth muscle relaxant and antispasmodic properties.[1] Its efficacy as a vasodilator has made it a subject of interest in various therapeutic areas.[1] A thorough understanding of its solubility is fundamental for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of ethaverine hydrochloride in DMSO and water has been reported in the literature. The following table summarizes the available quantitative data. It is important to note that experimental conditions such as temperature and pH can influence solubility, and sonication is often recommended to facilitate dissolution.[2]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |

| DMSO | 45 | 104.18 | [2] | Sonication is recommended. |

| Water | 100 | 231.5 | [2] | Sonication is recommended. |

| Water | ~33.3 | ~77.1 | [3] | Calculated from "1 gram dissolves in about 30 mL of water". |

Note: The molecular weight of ethaverine hydrochloride is 431.96 g/mol .[2]

Experimental Protocols for Solubility Determination

While the specific protocols used to obtain the quantitative data in the table above are not detailed in the cited sources, a general methodology for determining drug solubility, known as the shake-flask method, is considered the gold standard for thermodynamic solubility measurements.[4][5] Additionally, methods involving the use of DMSO as a co-solvent are common in early drug discovery for kinetic solubility assessment.[5][6]

General Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent (e.g., water or DMSO) in a flask. The resulting mixture is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 72 hours. After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[4]

General Protocol for Kinetic Solubility with a DMSO Co-solvent

In high-throughput screening settings, kinetic solubility is often determined. This typically involves preparing a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[4][5] Aliquots of this stock solution are then added to an aqueous buffer. The formation of a precipitate is monitored over a shorter period (e.g., 1-2 hours) by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.[4] This method provides a measure of how quickly a compound precipitates from a supersaturated solution, which is relevant for in vitro assays where compounds are often introduced from a DMSO stock.

Mechanism of Action and Signaling Pathways

Ethaverine hydrochloride primarily exerts its vasodilatory effects through two main mechanisms: the inhibition of phosphodiesterase (PDE) and the blockade of L-type voltage-gated calcium channels.[1][7] This dual action leads to the relaxation of smooth muscle cells.

Phosphodiesterase (PDE) Inhibition

Ethaverine inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE, intracellular levels of cAMP and cGMP increase, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[7] These kinases phosphorylate downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation.[1][7]

Caption: Ethaverine Hydrochloride's PDE Inhibition Pathway.

L-Type Calcium Channel Blockade

Independently of its PDE-inhibiting activity, ethaverine also directly blocks L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a crucial step for initiating smooth muscle contraction. By blocking these channels, ethaverine reduces the intracellular calcium concentration, contributing to vasorelaxation.[1]

Caption: Ethaverine Hydrochloride's Calcium Channel Blockade.

Experimental Workflow: Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like ethaverine hydrochloride.

Caption: General Workflow for Solubility Determination.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethaverine hydrochloride | Vasodilator | TargetMol [targetmol.com]

- 3. Papaverine hydrochloride | 61-25-6 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. asianpubs.org [asianpubs.org]

- 7. What is the mechanism of Ethaverine Hydrochloride? [synapse.patsnap.com]

Ethaverine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethaverine hydrochloride, a synthetic derivative of papaverine (B1678415), is a potent smooth muscle relaxant with significant vasodilatory properties. Its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) and the blockade of L-type calcium channels, has made it a subject of considerable interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to ethaverine hydrochloride, presenting quantitative data in a structured format and visualizing complex pathways to facilitate a deeper understanding of its pharmacological profile.

Discovery and Development

Ethaverine emerged from the scientific exploration of papaverine, an opium alkaloid discovered in 1848 by Georg Merck.[1][2] Papaverine itself was identified as a smooth muscle relaxant and vasodilator.[1][3] Subsequent research into synthetic analogs of papaverine led to the development of ethaverine, which is the tetraethyl homolog of papaverine. This structural modification was aimed at enhancing its pharmacological properties. Early studies in the mid-20th century established ethaverine as an effective smooth muscle relaxant and a potent coronary vasodilator.[4][5] These initial findings paved the way for its investigation in treating conditions characterized by vasospasm and smooth muscle contraction.

Synthesis of Ethaverine Hydrochloride

The synthesis of ethaverine hydrochloride is a multi-step process culminating in the formation of the isoquinoline (B145761) core via the Bischler-Napieralski reaction.[6][7][8] This intramolecular cyclization of a β-arylethylamide is a cornerstone of isoquinoline alkaloid synthesis. The overall synthetic route can be conceptualized as follows:

Caption: Synthetic workflow for Ethaverine Hydrochloride.

Experimental Protocol: Synthesis of Ethaverine Hydrochloride

Step 1: Synthesis of N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide

-

Dissolve 3,4-diethoxyphenethylamine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 3,4-diethoxyphenylacetyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to form 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

-

Place the synthesized amide, N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide, in a round-bottom flask.

-

Add phosphorus oxychloride (POCl3) as both the solvent and the dehydrating agent.[6][7][8]

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[7]

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess POCl3.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of 9-10.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to Ethaverine (Free Base)

-

Dissolve the crude 3,4-dihydroisoquinoline intermediate in a high-boiling point solvent such as xylene or decalin.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for several hours to effect dehydrogenation.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude ethaverine free base.

Step 4: Formation of Ethaverine Hydrochloride

-

Dissolve the crude ethaverine free base in a suitable solvent such as anhydrous ethanol (B145695) or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) until the solution becomes acidic.

-

The ethaverine hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Mechanism of Action

Ethaverine hydrochloride exerts its vasodilatory and smooth muscle relaxant effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[9]

Caption: Dual mechanism of action of Ethaverine Hydrochloride.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action of ethaverine is the inhibition of phosphodiesterase enzymes, particularly PDE4.[9] PDE4 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, ethaverine leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and inhibition of myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation.

L-type Calcium Channel Blockade

In addition to PDE inhibition, ethaverine also functions as a blocker of L-type voltage-gated calcium channels.[10] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction. By blocking these channels, ethaverine directly reduces the influx of calcium into smooth muscle cells, further contributing to vasorelaxation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ethaverine hydrochloride's pharmacological activity.

Table 1: In Vitro Potency of Ethaverine Hydrochloride

| Parameter | Target | Value | Reference |

| IC50 | PDE4 Inhibition | 0.41 - 2.46 µM | [8] |

| Ki | [3H]nitrendipine binding (L-type Ca2+ channel) | ~8.5 µM | [6] |

| Ki | [3H]diltiazem and [3H]verapamil binding (L-type Ca2+ channel) | 1 - 2 µM | [6] |

Table 2: Pharmacokinetic Parameters of Ethaverine Hydrochloride (Data Unavailable)

Key Experimental Protocols

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol is a standard method to assess the vasodilatory effects of a compound on isolated arterial segments.

Caption: Experimental workflow for the in vitro vasodilation assay.

Protocol:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rabbit or rat) according to approved ethical guidelines. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Equilibration: Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate for at least 60 minutes, with washes of fresh buffer every 15-20 minutes.

-

Contraction: Induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 10-6 M).

-

Drug Addition: Once a stable plateau of contraction is achieved, add ethaverine hydrochloride in a cumulative manner, increasing the concentration in half-log increments.

-

Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

PDE4 Inhibition Assay

This biochemical assay determines the direct inhibitory effect of ethaverine hydrochloride on PDE4 enzyme activity.

Protocol:

-

Reaction Setup: In a 96-well microplate, add the assay buffer, purified recombinant human PDE4 enzyme, and various concentrations of ethaverine hydrochloride (or a known PDE4 inhibitor as a positive control).

-

Initiation: Start the enzymatic reaction by adding the substrate, cAMP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the conversion of cAMP to AMP.

-

Detection: Stop the reaction and add a detection reagent (e.g., a phosphate-detecting reagent after conversion of AMP to adenosine and inorganic phosphate (B84403) by 5'-nucleotidase).

-

Measurement: Read the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of ethaverine hydrochloride. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

Ethaverine hydrochloride is a valuable pharmacological tool with a well-defined dual mechanism of action involving PDE4 inhibition and L-type calcium channel blockade. While its synthesis is achievable through established organic chemistry reactions, a detailed and publicly available pharmacokinetic profile remains an area for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this potent vasodilator and smooth muscle relaxant. Future studies focusing on its in vivo efficacy, safety, and pharmacokinetic properties are warranted to fully elucidate its clinical utility.

References

- 1. Story: Papaverine [merckgroup.com]

- 2. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative experimental coronary vasodilator potencies of papaverine and its ethyl analogue, ethaverine (diquinol, perparin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethaverine's Role in Gastrointestinal Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine, a synthetic derivative of papaverine, is a potent smooth muscle relaxant with significant antispasmodic properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying Ethaverine's effects on gastrointestinal (GI) smooth muscle. The primary modes of action—phosphodiesterase (PDE) inhibition and L-type calcium channel blockade—are detailed, supported by available experimental data and methodologies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of smooth muscle modulating therapeutics.

Introduction

Gastrointestinal motility is a complex process governed by the coordinated contraction and relaxation of smooth muscle cells. Dysregulation of this process can lead to a variety of motility disorders, including irritable bowel syndrome (IBS) and other spastic conditions of the GI tract. Ethaverine has been identified as an effective agent in mitigating these conditions due to its direct action on smooth muscle relaxation.[1] Understanding the precise molecular pathways through which Ethaverine exerts its effects is crucial for its optimal therapeutic application and for the development of novel, more targeted antispasmodic drugs.

Mechanism of Action

Ethaverine's relaxant effect on gastrointestinal smooth muscle is primarily attributed to a dual mechanism: the inhibition of phosphodiesterase enzymes and the blockade of L-type voltage-gated calcium channels.

Phosphodiesterase (PDE) Inhibition

Ethaverine acts as a phosphodiesterase (PDE) inhibitor, which leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] These cyclic nucleotides are critical second messengers in smooth muscle cells that mediate relaxation. By preventing their degradation by PDEs, Ethaverine triggers a signaling cascade that ultimately results in smooth muscle relaxation.

The elevation of cAMP activates Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG). Both PKA and PKG phosphorylate a variety of downstream targets that contribute to muscle relaxation.

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, Ethaverine also functions as a blocker of L-type voltage-gated calcium channels.[3] The influx of extracellular calcium through these channels is a pivotal step in the initiation of smooth muscle contraction. By obstructing these channels, Ethaverine directly curtails the intracellular calcium concentration, thereby inhibiting the contractile machinery of the smooth muscle cell. This mechanism is similar to that of established calcium channel blockers like verapamil, to which Ethaverine is structurally related.[3]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Ethaverine-induced gastrointestinal smooth muscle relaxation.

Quantitative Data

Table 1: In Vitro Efficacy of Papaverine on Guinea Pig Ileum

| Parameter | Tissue Compartment | Value (µM) | Description |

| IC₅₀ | Oral | 3.53 | Inhibition of nerve-mediated contractions.[4] |

| IC₅₀ | Anal | 4.76 | Inhibition of nerve-mediated contractions.[4] |

Table 2: Efficacy of Ethaverine on Cardiac L-type Calcium Channels

| Parameter | Tissue | Value (µM) | Description |

| EC₅₀ | Porcine Cardiac Muscle | ~1 | Reduction in channel open probability.[3] |

| Kᵢ | Cardiac Sarcolemma | ~8.5 | Inhibition of [³H]nitrendipine binding.[3] |

| Kᵢ | Cardiac Sarcolemma | 1-2 | Inhibition of [³H]diltiazem and [³H]verapamil binding.[3] |

Note: The data in Table 2 pertains to cardiac muscle, but provides an indication of Ethaverine's potency as a calcium channel blocker.

Experimental Protocols

The following section details a generalized protocol for assessing the smooth muscle relaxant properties of Ethaverine using an in vitro organ bath setup. This methodology is standard for studying the contractility of isolated smooth muscle tissues.

Isolated Tissue Preparation

-

Animal Model: A common model is the male guinea pig.

-

Tissue Isolation: Euthanize the animal in accordance with institutional guidelines. Isolate a segment of the desired gastrointestinal tissue (e.g., ileum, jejunum, or colon).

-

Preparation: Place the isolated tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Tissue Mounting: Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 1.5-2 cm in length). Tie sutures to each end of the strip.

Organ Bath Setup and Experimental Procedure

References

- 1. Pharmacology of ethaverine HC1: human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjmhsonline.com [pjmhsonline.com]

Preliminary Studies on Ethaverine for Vasodilation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethaverine, a synthetic derivative of papaverine, is a potent vasodilator with significant potential for therapeutic applications in conditions marked by vascular constriction.[1][2] This technical guide provides an in-depth analysis of the preliminary studies on ethaverine, focusing on its core mechanisms of action, supported by quantitative data from foundational research. Detailed experimental protocols for key assays are provided, and the primary signaling pathways are visualized to facilitate a comprehensive understanding of its pharmacological profile. Ethaverine's efficacy is primarily attributed to a dual-pronged mechanism involving phosphodiesterase (PDE) inhibition and the blockade of L-type calcium channels, which work synergistically to induce smooth muscle relaxation.[1][3]

Core Mechanisms of Vasodilation

Ethaverine's vasodilatory effect stems from two distinct but complementary molecular actions on vascular smooth muscle cells (VSMCs).

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action for ethaverine is the inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE4 isoform, within VSMCs.[1][3] PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE, ethaverine leads to an accumulation of intracellular cAMP and cGMP.[2][3] This increase activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] These kinases phosphorylate multiple target proteins, culminating in two primary outcomes:

-

A decrease in intracellular calcium (Ca²⁺) concentrations.[3]

-

Inhibition of Myosin Light Chain Kinase (MLCK), the enzyme crucial for the phosphorylation of myosin that leads to muscle contraction.[3]

The net result is the relaxation of vascular smooth muscle, leading to vasodilation.[3]

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, ethaverine also functions as a direct blocker of L-type voltage-gated calcium channels.[1][4] The influx of extracellular Ca²⁺ through these channels is a critical trigger for the initiation of smooth muscle contraction.[5] By physically obstructing these channels, ethaverine effectively reduces the amount of Ca²⁺ entering the cell, thereby preventing the activation of the contractile machinery.[4] This direct action on calcium influx provides a rapid and efficient means of inducing vasodilation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preliminary in vitro studies on ethaverine's interaction with L-type calcium channels.

Table 1: Ethaverine Potency on L-Type Calcium Channels

| Parameter | Value | Description | Source |

|---|---|---|---|

| EC₅₀ | ~1 µM | Concentration for 50% reduction in channel open probability. | [4] |

| Unitary Current Reduction | ~20% | Reduction in current amplitude of single open channels. |[4] |

Table 2: Ethaverine Binding Affinity (Ki) for Calcium Channel Ligand Sites

| Ligand Site | Ki Value | Description | Source |

|---|---|---|---|

| Nitrendipine | ~8.5 µM | Inhibitory constant for binding to the dihydropyridine (B1217469) site. | [4] |

| Diltiazem | 1-2 µM | Inhibitory constant for binding to the benzothiazepine (B8601423) site. | [4] |

| Verapamil | 1-2 µM | Inhibitory constant for binding to the phenylalkylamine site. |[4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ethaverine's vasodilatory properties are outlined below.

Protocol 1: In Vitro Vasodilation Assay Using Wire Myography

This protocol assesses the direct vasodilatory effect of ethaverine on isolated arterial segments.[6]

-

Tissue Preparation: Subcutaneous resistance arteries or other suitable vessels are isolated and dissected into small rings (2-3 mm). Two thin wires are carefully passed through the lumen of the vessel ring.[7][8]

-

Mounting: The vessel ring is mounted between two stainless steel jaws in a myograph chamber. One jaw is connected to a force transducer, and the other to a micrometer, allowing for the measurement of isometric tension.[6][7] The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Pre-constriction: The vessel is allowed to equilibrate under a standardized resting tension. To induce a stable contraction, a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride (KCl) is added to the chamber.[9]

-

Ethaverine Application: Once a stable contraction plateau is reached, cumulative concentrations of ethaverine are added to the chamber. The resulting relaxation (decrease in tension) is recorded.

-

Data Analysis: The relaxation response is typically expressed as a percentage of the pre-induced contraction. Concentration-response curves are generated to determine parameters like EC₅₀.

Protocol 2: Single-Channel Electrophysiology (Planar Lipid Bilayer)

This protocol is used to directly measure the effect of ethaverine on the activity of single L-type calcium channels.[4]

-

Channel Preparation: L-type calcium channels are isolated from a tissue source (e.g., porcine cardiac muscle) and incorporated into an artificial planar lipid bilayer, which separates two chambers (cis and trans).[4]

-

Recording: The voltage across the bilayer is clamped using a patch-clamp amplifier. Step depolarizations (e.g., from a holding potential of -60 mV to 0 mV) are applied to activate the channels.[4]

-

Data Acquisition: Unitary currents passing through single channels are recorded. Channel activity can be enhanced with an agonist like (+)-202-791.[4]

-

Ethaverine Application: Ethaverine is added to either the cis or trans chamber at various concentrations (e.g., 0.3-30 µM).[4]

-

Analysis: The effect of ethaverine on channel open probability, mean open time, and unitary current amplitude is measured and analyzed.[4]

Protocol 3: Radioligand Binding Assay

This assay determines ethaverine's ability to compete with known ligands for binding sites on L-type calcium channels.[4]

-

Membrane Preparation: A membrane preparation rich in L-type calcium channels (e.g., cardiac sarcolemma) is prepared.[4]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]nitrendipine, [³H]diltiazem, or [³H]verapamil) in the presence of varying concentrations of ethaverine.[4]

-

Separation: After incubation, the bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters.[3]

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound ligand, is measured using a scintillation counter.[3]

-

Analysis: The data are used to calculate the inhibitory constant (Ki) of ethaverine for each radioligand binding site, indicating its binding affinity.[4]

Conclusion and Future Directions

Preliminary studies robustly demonstrate that ethaverine induces vasodilation through a powerful dual mechanism: inhibition of phosphodiesterase and direct blockade of L-type calcium channels.[3] This synergistic action ensures an effective reduction in intracellular calcium levels, leading to smooth muscle relaxation.[3] The quantitative data on its potency and binding affinity provide a solid foundation for its further development.

Future research should focus on in vivo hemodynamic studies to confirm these effects in physiological systems, comprehensive pharmacokinetic and pharmacodynamic profiling, and investigation into its selectivity for vascular smooth muscle over cardiac muscle to ensure a favorable safety profile.[4][10] This detailed understanding of its molecular interactions is crucial for optimizing its therapeutic applications and for the rational design of novel vasodilators with similar synergistic profiles.[3]

References

- 1. benchchem.com [benchchem.com]